molecular formula C11H10INO B8375613 5-iodo-2,6-dimethyl-1H-quinolin-4-one

5-iodo-2,6-dimethyl-1H-quinolin-4-one

Cat. No.: B8375613
M. Wt: 299.11 g/mol
InChI Key: AFNOQYAETCRRLG-UHFFFAOYSA-N
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Description

5-Iodo-2,6-dimethyl-1H-quinolin-4-one is a halogenated quinolinone derivative characterized by an iodine substituent at position 5, methyl groups at positions 2 and 6, and a ketone at position 2. Iodinated aromatic compounds, such as 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP), have demonstrated utility in immunological studies due to iodine's role as a stable, electron-rich substituent . The synthesis of iodinated derivatives often involves iodine monochloride or palladium-catalyzed cross-coupling reactions, as seen in nucleoside labeling .

Properties

Molecular Formula

C11H10INO

Molecular Weight

299.11 g/mol

IUPAC Name

5-iodo-2,6-dimethyl-1H-quinolin-4-one

InChI

InChI=1S/C11H10INO/c1-6-3-4-8-10(11(6)12)9(14)5-7(2)13-8/h3-5H,1-2H3,(H,13,14)

InChI Key

AFNOQYAETCRRLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=CC2=O)C)I

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Iodo vs. Hydroxy Group

Compound: 1-Hydroxy-2,6-dimethylquinolin-4-one (CAS: 84376-52-3)

  • Structural Difference : Replaces the 5-iodo substituent with a hydroxy group.
  • Properties: Molecular Weight: 189.211 g/mol (vs. ~316.12 g/mol for the iodinated analog, estimated). Hydrogen Bonding: The hydroxy group acts as a hydrogen bond donor (2 donors, 3 acceptors), enhancing solubility in polar solvents compared to the iodo analog . Reactivity: The hydroxy group enables nucleophilic substitution or oxidation reactions, whereas iodine participates in halogen bonding and Suzuki-Miyaura cross-couplings .

Table 1: Substituent-Driven Property Comparison

Property 5-Iodo-2,6-Dimethyl-1H-Quinolin-4-One 1-Hydroxy-2,6-Dimethylquinolin-4-One
Molecular Weight ~316.12 g/mol 189.21 g/mol
Hydrogen Bonding No H-bond donors 2 H-bond donors
Solubility (Polar) Moderate (iodo's hydrophobicity) High (hydroxy's polarity)
Key Reactivity Halogen bonding, cross-coupling Nucleophilic substitution

Core Structure Variations: Quinolinone vs. Indole

Compound : 5-Iodo-2,3-Dimethylindole (Attempted Synthesis)

  • quinolinone (4-ketone).
  • Synthesis Challenges: highlights difficulties in iodinating indoles, requiring methods like p-iodoaniline derivatization. The quinolinone's ketone may stabilize intermediates during iodination .
  • Electronic Effects: The 4-ketone in quinolinone withdraws electron density, directing electrophilic substitution to position 5, whereas indoles undergo electrophilic attack at position 3 .

Table 2: Core Structure Influence

Feature Quinolinone Core Indole Core
Electrophilic Substitution Favors position 5 (ketone-directed) Favors position 3 (NH-directed)
Synthetic Accessibility Requires ketone stabilization Challenging iodination pathways

Halogen and Alkyl Substituent Variations

Compound: 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

  • Structural Differences: Halogens: Chloro (position 7) and fluoro (position 6) vs. iodo (position 5). Dihydro Structure: Reduced aromaticity (2,3-dihydro) vs. fully aromatic quinolinone.
  • Properties :
    • Electronegativity : Fluorine and chlorine are more electronegative than iodine, altering electron distribution.
    • Metabolic Stability : Cyclopropyl groups may enhance metabolic resistance compared to methyl substituents .

Table 3: Halogen and Alkyl Group Impact

Feature This compound 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one
Halogen Size Large (van der Waals radius: 1.98 Å) Small (F: 1.47 Å; Cl: 1.75 Å)
Aromaticity Fully aromatic Partially saturated (2,3-dihydro)
Metabolic Stability Moderate (methyl groups) High (cyclopropyl group)

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